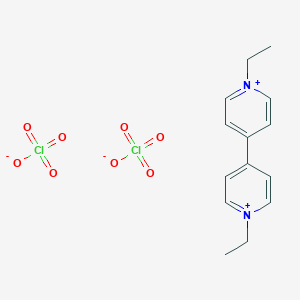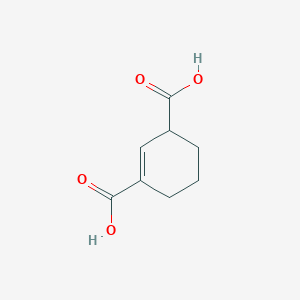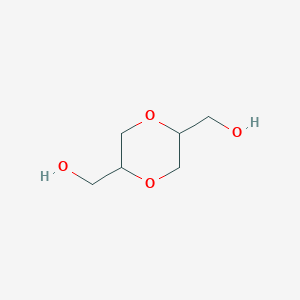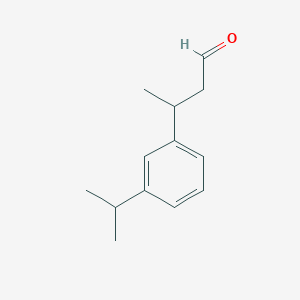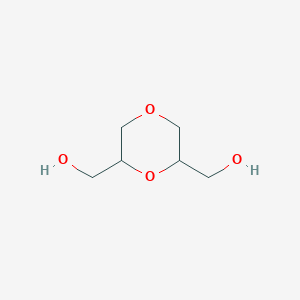
1,4-Dioxane-2,6-dimethanol
Overview
Description
1,4-Dioxane-2,6-dimethanol: is an organic compound with the molecular formula C6H12O4. It is a derivative of 1,4-dioxane, featuring two hydroxymethyl groups at the 2 and 6 positions. This compound is known for its utility in various chemical processes and research applications due to its unique structural properties.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various cellular and molecular targets, influencing biochemical processes .
Mode of Action
It’s possible that it interacts with its targets through hydrogen bonding, given its hydroxyl functional groups
Biochemical Pathways
Dioxane derivatives are often involved in various chemical reactions, potentially affecting multiple pathways .
Result of Action
It’s known that dioxane derivatives can have various effects, depending on their specific structure and the context of their use .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Dioxane-2,6-dimethanol. Factors such as temperature, pH, and the presence of other substances can affect its stability and interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dioxane-2,6-dimethanol can be synthesized through the hydroxymethylation of 1,4-dioxane. This process typically involves the reaction of 1,4-dioxane with formaldehyde under basic conditions, followed by purification steps to isolate the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dioxane-2,6-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups.
Substitution: The hydroxymethyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are employed.
Substitution: Acidic or basic catalysts are used depending on the desired substitution product.
Major Products:
Oxidation: Formation of 1,4-dioxane-2,6-dicarboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various ethers and esters.
Scientific Research Applications
1,4-Dioxane-2,6-dimethanol has several applications in scientific research:
Synthetic Chemistry: It is used as a solvent and reagent in the synthesis of other chemicals.
Environmental Remediation: It is involved in the cleanup of volatile organic compound-contaminated sites.
Biodegradation Research: Studies have shown that it can be biodegraded, offering cost-effective biological treatment processes.
Molecular Structure and Behavior: Research on its molecular arrangement and interaction with water has been conducted.
Chemical Reactions and Properties: It plays a role in various chemical reactions, including the production of derivatives of other compounds.
Comparison with Similar Compounds
1,4-Dioxane: A parent compound with similar structural features but lacking the hydroxymethyl groups.
Diglycolic Anhydride: Another related compound with different functional groups and applications.
Uniqueness: 1,4-Dioxane-2,6-dimethanol is unique due to its dual hydroxymethyl groups, which confer distinct reactivity and applications compared to its parent compound and other similar molecules.
Properties
IUPAC Name |
[6-(hydroxymethyl)-1,4-dioxan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c7-1-5-3-9-4-6(2-8)10-5/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBFGULPNNFLAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CO1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337860 | |
| Record name | 1,4-Dioxane-2,6-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54120-69-3 | |
| Record name | 1,4-Dioxane-2,6-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 1,4-Dioxane-2,6-dimethanol identified in these studies?
A1: Both studies employed Gas Chromatography-Mass Spectrometry (GC/MS) for the identification and quantification of the various compounds [, ]. This widely used analytical technique separates the components of a mixture based on their volatility and then identifies them based on their mass-to-charge ratio. The relative content of this compound was determined by area normalization, indicating its presence within the complex mixture of extracted compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


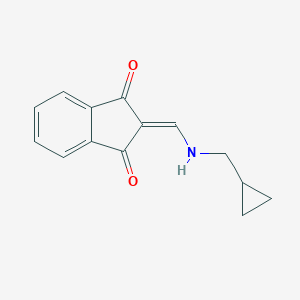

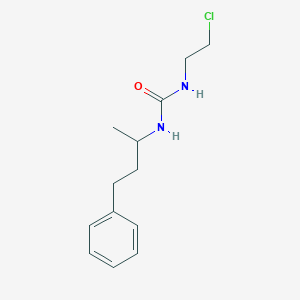
![4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride](/img/structure/B26798.png)



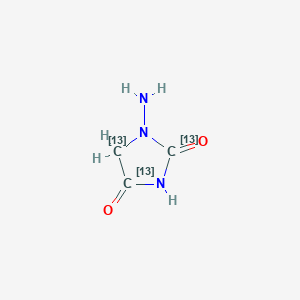
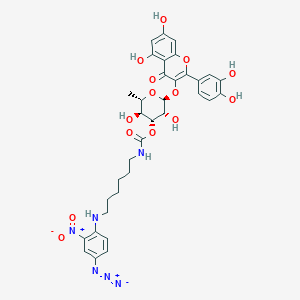
![7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B26825.png)
